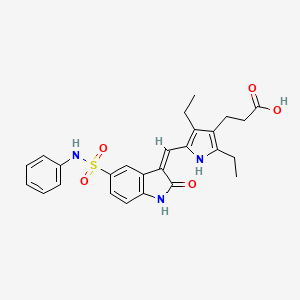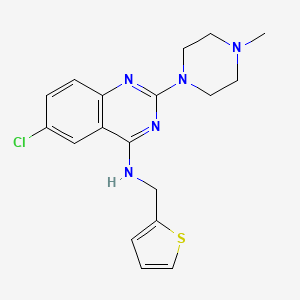
SU-11752
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SU-11752 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound has garnered significant attention in scientific research due to its ability to inhibit DNA double-strand break repair, thereby sensitizing cells to ionizing radiation. The molecular formula of this compound is C26H27N3O5S, and it has a molecular weight of 493.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU-11752 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
SU-11752 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
SU-11752 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of DNA-PK in various cellular processes.
Biology: Helps in understanding the cellular response to DNA damage and the mechanisms of cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of radiotherapy by sensitizing cancer cells to radiation.
Industry: Potential applications in the development of new therapeutic agents and in the study of DNA repair pathways.
Mechanism of Action
SU-11752 exerts its effects by competitively inhibiting the ATP binding site of DNA-PK. This inhibition prevents the kinase from phosphorylating its substrates, thereby blocking the repair of DNA double-strand breaks. The compound’s action leads to increased sensitivity of cells to ionizing radiation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
NU7441: Another DNA-PK inhibitor with similar properties but different chemical structure.
KU-0060648: Inhibits both DNA-PK and PI3K, offering a broader range of activity.
CC-115: Dual inhibitor of DNA-PK and mTOR, used in cancer research.
Uniqueness of SU-11752
This compound is unique due to its high selectivity for DNA-PK and its potent inhibition of DNA double-strand break repair. Unlike some other inhibitors, this compound does not significantly affect the activity of ATM kinase, allowing for more targeted studies of DNA-PK’s role in cellular processes .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15- |
InChI Key |
QUYIGDGKOSEELL-QNGOZBTKSA-N |
SMILES |
CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |
Isomeric SMILES |
CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |
Canonical SMILES |
CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |
Appearance |
Yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11752; SU11752; SU11752. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)




![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)


